molecular formula C16H16ClN3O2 B2938423 2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE CAS No. 721415-54-9

2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE

Cat. No.: B2938423
CAS No.: 721415-54-9
M. Wt: 317.77
InChI Key: TZVHANGHBZYUSW-UHFFFAOYSA-N
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Description

This compound is a chloroacetamide derivative featuring a diazenyl (-N=N-) linker between a 2-methoxyphenyl group and a 3-methylphenyl moiety. Its structural complexity arises from the combination of electron-donating (methoxy, methyl) and electron-withdrawing (chloro) substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-11-9-12(18-16(21)10-17)7-8-13(11)19-20-14-5-3-4-6-15(14)22-2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVHANGHBZYUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)N=NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040480
Record name Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721415-54-9
Record name Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with 4-aminoantipyrine in a basic medium . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous chloroacetamides, focusing on substituents, synthesis, and applications. Key differences lie in the diazenyl bridge and aromatic substitution patterns.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method (Reference) Applications/Bioactivity (Reference)
Target Compound 2-chloroacetamide + diazenyl-linked 2-methoxyphenyl/3-methylphenyl Likely diazo coupling (inferred) Not explicitly stated; inferred pesticidal/pharmaceutical potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () Benzothiazole core + 2-methoxyphenylacetamide Microwave-assisted coupling () Patent-listed; likely agrochemical/pharmaceutical ()
Alachlor () 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Standard chloroacetamide synthesis Herbicide ()
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone core + dichlorophenylmethyl group Hydrogen peroxide oxidation + CDI coupling Anticonvulsant activity ()
2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide () Imidazolidinedione core + 3-methoxyphenyl group Not specified Supplier-listed; potential pharmaceutical use

Key Findings:

Substituent Effects: The 2-methoxyphenyl group enhances electron donation compared to dichlorophenyl () or trifluoromethylbenzothiazole () groups, possibly improving solubility or altering binding affinity in biological systems.

Synthesis :

  • The target compound’s synthesis likely involves diazo coupling, contrasting with microwave-assisted () or CDI-mediated () methods used for analogs.

Bioactivity: Alachlor () and benzothiazole derivatives () exhibit pesticidal activity, suggesting the target compound may share herbicidal properties. However, the diazenyl group could introduce novel mechanisms of action. The anticonvulsant activity of quinazolinone acetamides () highlights the role of heterocyclic cores in medicinal applications, a feature absent in the target compound.

Research Implications

  • Electronic Properties : The diazenyl group may confer redox activity or UV-vis absorption, making the compound suitable for materials science applications (e.g., sensors or dyes).
  • Biological Screening : Prioritize assays for herbicidal, antimicrobial, or anticancer activity, given the efficacy of structural analogs in these domains .

Biological Activity

2-Chloro-N-{4-[2-(2-methoxyphenyl)diazen-1-yl]-3-methylphenyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H18ClN3O
  • Molecular Weight : 305.79 g/mol
  • CAS Number : 22303-36-2

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors such as 2-methoxyphenylamine and chloroacetyl chloride. The compound is synthesized through diazotization followed by acetamide formation.

Anticancer Activity

Research indicates that compounds containing diazenyl groups exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-710.5ROS generation, caspase activation
Study BHeLa8.3DNA damage response activation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

In vivo models have demonstrated that this compound can significantly reduce inflammation markers. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The biological activity of this compound is attributed to:

  • Caspase Activation : Induction of apoptosis in cancer cells.
  • Inhibition of COX Enzymes : Reduction of prostaglandin synthesis leading to decreased inflammation.
  • ROS Generation : Triggering oxidative stress in microbial cells.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed increased apoptosis rates.
  • Case Study on Antimicrobial Efficacy : In a clinical evaluation, the compound was tested against a panel of bacterial strains isolated from infected patients. The results indicated significant antibacterial activity, particularly against multidrug-resistant strains.

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